![molecular formula C14H18ClNO2 B14383709 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine CAS No. 88577-16-6](/img/structure/B14383709.png)
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a chloro, methyl, and oxirane (epoxide) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine typically involves multiple steps:
Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Substitution Reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxirane ring to a diol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield a diol, while substitution of the chloro group can produce various amine or thiol derivatives.
Aplicaciones Científicas De Investigación
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactive functional groups make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine depends on its specific application. In general, the compound’s reactive functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxirane ring, in particular, can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine: shares similarities with other epoxide-containing compounds, such as epichlorohydrin and glycidol.
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications
Propiedades
Número CAS |
88577-16-6 |
|---|---|
Fórmula molecular |
C14H18ClNO2 |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
1-[2-chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H18ClNO2/c1-10-6-12(16-4-2-3-5-16)14(15)13(7-10)18-9-11-8-17-11/h6-7,11H,2-5,8-9H2,1H3 |
Clave InChI |
VTDJBZOGQNQDSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCC2CO2)Cl)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
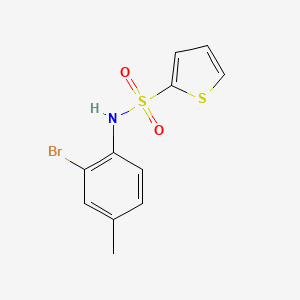
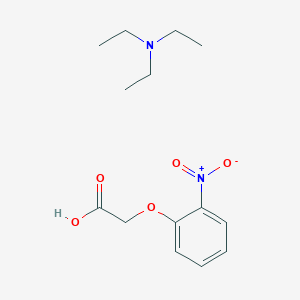
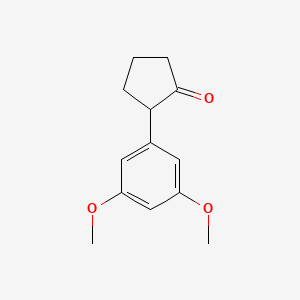
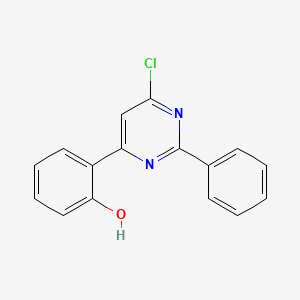
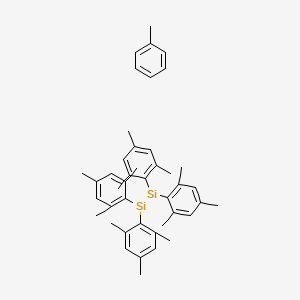
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
